Dimethyl(pentafluorophenyl)silane
Description
Dimethyl(pentafluorophenyl)silane (C₈H₆F₅Si) is an organosilicon compound characterized by a dimethylsilane group bonded to a pentafluorophenyl ring. Its molecular weight is 260.662 g/mol, and it is also known by alternative names such as Flophemesyl chloride or Chloro(dimethyl)(pentafluorophenyl)silane . The pentafluorophenyl group imparts strong electron-withdrawing properties, enhancing the silane's reactivity in electrophilic substitutions and catalytic applications. This compound is widely utilized in organic synthesis, particularly in functionalizing polymers and as a precursor for silyl ethers . Its stability under mild aqueous conditions and compatibility with Lewis acid catalysts, such as tris(pentafluorophenyl)borane, make it valuable in reductions and hydrosilylation reactions .
Properties
InChI |
InChI=1S/C8H6F5Si/c1-14(2)8-6(12)4(10)3(9)5(11)7(8)13/h1-2H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFJNDOVALKJDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13888-77-2 | |
| Record name | (Pentafluorophenyl)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between dimethyl(pentafluorophenyl)silane and analogous silanes:
Key Findings:
Electronic Effects: Fluorinated phenyl groups (e.g., pentafluorophenyl) significantly enhance electrophilic reactivity compared to non-fluorinated analogs like diphenylsilane . For example, this compound participates in stereoselective reductions with tris(pentafluorophenyl)borane, whereas diphenylsilane lacks such versatility . Chlorinated analogs (e.g., dimethyl(pentachlorophenyl)silane) exhibit reduced Lewis acidity due to chlorine’s lower electronegativity compared to fluorine .
Catalytic Applications :
- This compound is integral to frustrated Lewis pair (FLP) systems with tris(pentafluorophenyl)borane, enabling reductions of carbonyls, nitriles, and olefins under mild conditions . In contrast, trimethyl(pentafluorophenyl)silane requires fluoride-ion catalysts (e.g., CsF) for similar transformations .
- Ethoxy[tris(pentafluorophenyl)]silane’s hydrolytic stability makes it suitable for industrial coatings, whereas this compound is preferred for lab-scale syntheses .
Synthetic Utility :
- Bis(pentafluorophenyl)dimethylsilane’s dual fluorinated aryl groups increase steric bulk, limiting its use in small-molecule reactions but enhancing polymer crosslinking efficiency .
- Trimethoxy(pentafluorophenyl)silane (CAS 223668-64-2) is utilized in regional markets for specialty silicones, reflecting its balance of reactivity and stability .
Functional Group Compatibility: this compound exhibits chemoselectivity in reducing nitriles without affecting nitro or halogen groups, a feature absent in non-fluorinated silanes like dimethylphenylsilane .
Research and Industrial Relevance
The fluorinated silane family, including this compound, is critical in advancing green chemistry by replacing metal catalysts in reductions . Its derivatives, such as borneol dimethyl(pentafluorophenyl)silyl ether, demonstrate bioactivity in GC-MS analyses, highlighting interdisciplinary applications . Future research should explore optimizing reaction yields for challenging substrates (e.g., aliphatic amides) and expanding stereoselective methodologies .
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